molecular formula C24H24F3N3O4 B608715 LY2607540 CAS No. 1204737-09-6

LY2607540

Cat. No. B608715
CAS RN: 1204737-09-6
M. Wt: 475.4682
InChI Key: RYINQFMHVVYWNS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The chemical formula of LY2607540 is C24H24F3N3O4 . Its exact mass is 475.17 and its molecular weight is 475.468 . The elemental analysis shows that it contains Carbon (60.63%), Hydrogen (5.09%), Fluorine (11.99%), Nitrogen (8.84%), and Oxygen (13.46%) .

It is soluble in DMSO . The product is stable enough for a few weeks during ordinary shipping and time spent in Customs .

Scientific Research Applications

1. Advanced Imaging Techniques

LY2607540 has been studied in the context of advanced imaging techniques like laser scanning microscopy (LSM), magnetic resonance imaging (MRI), and scanning transmission X-ray microscopy (STXM). These techniques are crucial for analyzing the structure, composition, and dynamics of microbial communities and complex systems, which this compound could potentially influence or be a part of (Neu et al., 2010).

2. Large Scale Research Infrastructure

The role of this compound in large scale research infrastructures (LSRIs) like the Institut Laue-Langevin, a world-leading neutron source, could be significant. LSRIs provide access to specialized scientific instrumentation, potentially including those relevant to this compound's research and applications (D’Ippolito & Rüling, 2019).

3. Learning Health System (LHS)

This compound might be integrated into a Learning Health System (LHS) infrastructure. This involves using technology and policy to rapidly convert data into knowledge, which can inform health decisions. The integration of this compound into such systems could enhance our understanding of health dynamics and drug interactions (Friedman et al., 2014).

4. Lab-scale Intervention

In lab-scale research, this compound might be used in the development of new technologies or scientific breakthroughs. Its applications in genomics, synthetic biology, and nanotechnology can be studied through the prism of ethical, legal, and social aspects of scientific research (Schuurbiers & Fisher, 2009).

5. Nuclear Magnetic Resonance (NMR) and MRI in Food Science

In food science, the application of this compound could be explored through techniques like 1H nuclear magnetic resonance (LF-NMR) relaxometry and MRI. These methods are used for non-invasive analysis and could provide insights into the effects of this compound on food systems (Kirtil & Oztop, 2016).

6. Nanoparticle Synthesis

The role of this compound in the liquid-phase synthesis of inorganic nanoparticles is another area of interest. Its impact on the development of novel materials could be significant, especially in fields like electronics and materials science (Cushing, Kolesnichenko, & O'Connor, 2004).

7. Nanoscience and Nanotechnology

This compound's potential applications in nanoscience and nanotechnology, particularly in European research contexts, are worth exploring. This includes its impact on information technology, sensors, and new materials (Tolles, 1996).

8. Discovery in Fundamental Science

The drug could be part of research at facilities like the Large Hadron Collider, a discovery machine meant to explore new limits in high-energy physics. This context highlights the importance of discoveries in fundamental science, where this compound might play a role (Roeck, 2016).

9. Material Inventory in Research

In the Light Water Reactor Sustainability Program, this compound could be used in various research experiments, from simple tests to in-reactor experiments, and tracked using the Material Inventory Database Accounting System (MIDAS) (Ahmed & Bragg‐Sitton, 2013).

10. Inhibiting Phosphatidylinositol 3-kinase (PI3K)

This compound, similar to LY294002, has been shown to inhibit the PI3K pathway in a PI3K-independent mechanism, affecting nuclear factor κB activity. This could have implications in cytokine expression modulation and other cellular processes (Avni, Glucksam, & Zor, 2012).

properties

CAS RN

1204737-09-6

Molecular Formula

C24H24F3N3O4

Molecular Weight

475.4682

IUPAC Name

N-({4-[3-hydroxy-4-(2-methylpropanoyl)-2-(trifluoromethyl)phenoxymethyl]phenyl}methyl)-1-methyl-1H-imidazole-4-carboxamide

InChI

InChI=1S/C24H24F3N3O4/c1-14(2)21(31)17-8-9-19(20(22(17)32)24(25,26)27)34-12-16-6-4-15(5-7-16)10-28-23(33)18-11-30(3)13-29-18/h4-9,11,13-14,32H,10,12H2,1-3H3,(H,28,33)

InChI Key

RYINQFMHVVYWNS-UHFFFAOYSA-N

SMILES

O=C(C1=CN(C)C=N1)NCC2=CC=C(COC3=CC=C(C(C(C)C)=O)C(O)=C3C(F)(F)F)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LY2607540;  LY-2607540;  LY 2607540;  THIIC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.